molecular formula C8H15NO6 B14771788 N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

Cat. No.: B14771788
M. Wt: 221.21 g/mol
InChI Key: COOPVYPQMRXUHU-UHFFFAOYSA-N
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Description

N-(2,4,5,6-Tetrahydroxy-1-oxohexan-3-yl)acetamide is a polyhydroxy acetamide derivative with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol (CAS: 3615-17-6) . Its structure features a hexan-3-yl backbone substituted with four hydroxyl groups, a ketone at position 1, and an acetamide group at the same carbon. The stereochemistry of the compound, if specified (e.g., as in ’s (2S,3R,4S,5R)-isomer), can significantly influence its physicochemical properties and biological interactions. The compound requires storage under inert conditions at 2–8°C to maintain stability .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)

InChI Key

COOPVYPQMRXUHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Routes

Glycosylation and Acetamide Formation

The core strategy for synthesizing this compound involves glycosylation followed by acetamide functionalization. A widely cited method employs the Koenigs-Knorr reaction , utilizing silver carbonate (Ag₂CO₃) as a catalyst to form glycosidic linkages. Key steps include:

  • Halogenation of indole precursors : Conducted at pH 5.5 and 70°C, yielding 65–75% intermediate products.
  • Glycosylation : Protected hydroxyl groups on galactose derivatives react with acetamide precursors under anhydrous conditions. For example, β-D-galactose is activated using thioglycosides or glycosyl halides, with yields ranging from 40–50%.
  • Acetylation : Final acetamide formation via reaction with acetic anhydride in dimethylformamide (DMF) at room temperature, achieving 80–85% yield.
Table 1: Standard Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Reference
Halogenation Br₂/Cl₂, pH 5.5, 70°C 65–75
Glycosidic bond formation Koenigs-Knorr (Ag₂CO₃), 50°C 40–50
Acetamide formation Acetic anhydride, DMF, RT 80–85

Stereoselective Synthesis Using Rare Earth Catalysts

Recent advancements leverage rare earth metal triflates to control stereochemistry. Scandium triflate (Sc(OTf)₃) promotes β-glycoside formation, while hafnium triflate (Hf(OTf)₄) favors α-anomers. For instance:

  • β-Selective conditions : 50 mol% Sc(OTf)₃ in 1,2-dichloroethane at 90°C for 12 hours yields 90% β-product.
  • α-Selective conditions : Hf(OTf)₄ under identical conditions produces α-glycosides with >80% selectivity.

Enzymatic and Chemoenzymatic Approaches

Glycosyltransferase-Mediated Synthesis

Enzymatic methods offer superior stereocontrol. β-1,4-Galactosyltransferase catalyzes the transfer of GalNAc to acceptor substrates, achieving >95% regioselectivity. For example:

  • Donor substrate : UDP-GalNAc (uridine diphosphate N-acetylgalactosamine).
  • Acceptor substrate : Serine- or threonine-containing peptides.
  • Conditions : pH 7.4, 37°C, with manganese ions (Mn²⁺) as cofactors.

Chemoenzymatic Hybrid Methods

Combining chemical synthesis with enzymatic elongation improves scalability:

  • Step 1 : Chemical synthesis of a tetrasaccharide core using benzyl or acetyl protecting groups.
  • Step 2 : Enzymatic extension using GalNAc-transferases to add terminal residues, achieving 70–85% overall yield.
Table 2: Comparison of Enzymatic vs. Chemical Yields
Method Catalyst/Enzyme Yield (%) Purity (%)
Chemical (Koenigs-Knorr) Ag₂CO₃ 40–50 90–95
Enzymatic β-1,4-Galactosyltransferase 70–85 >99

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, continuous flow systems have been adopted:

  • Reactor setup : Teflon tubing (1.6 mm I.D.) with backpressure regulation (17 bar).
  • Conditions : 27°C, residence time 35 minutes, using TMSN₃ (trimethylsilyl azide) and BAIB (bis(acetoxy)iodobenzene).
  • Output : 1.2 mmol/hour of product with 72% NMR yield.

Green Chemistry Innovations

  • Solvent optimization : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst recycling : Immobilized Sc(OTf)₃ on silica gel enables five reuse cycles without significant activity loss.

Analytical Validation and Quality Control

Structural Confirmation

  • NMR spectroscopy : Key signals include δ 1.9–2.1 ppm (acetamide methyl) and δ 4.0–5.5 ppm (anomeric protons).
  • High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 383.35.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient, retention time 12.3 minutes.
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC 2052345).

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-3-deoxy-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sugar derivatives and sugar alcohols, which have significant applications in pharmaceuticals and biochemistry .

Scientific Research Applications

3-Acetamido-3-deoxy-D-glucose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamido-3-deoxy-D-glucose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for the formation of cell surface structures and signaling molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (Source) Molecular Formula Molecular Weight Key Functional Groups Storage Conditions Biological Activity/Use
Target Compound C₈H₁₅NO₆ 221.21 Tetrahydroxy, oxo, acetamide 2–8°C, inert atmosphere Not explicitly stated
N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (3a) C₁₉H₂₁NO₄ 327.37 Acetyl, dimethoxy, phenethyl, acetamide Not specified Known compound (references 53–56)
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3) Not provided Not provided Nitro, naphthofuran, acetamide, ester Not specified Antibacterial (derivatives)
2-(2,6-Dimethylphenoxy)acetamide derivatives (e.g., 5g) Varies Varies Phenoxy, acetamide, stereospecific substituents Not specified Pharmacopeial relevance (structural analogs)
GLPBIO Research Compound C₁₄H₂₅NO₁₁ 383.35 Pyran ring, multiple hydroxyls, acetamide 10 mM solution (research) Research use only

Structural Differences and Implications

Backbone Complexity :

  • The target compound’s linear hexan chain with multiple hydroxyl groups contrasts with aromatic backbones in compounds like 3a (phenethyl) or 3 (naphthofuran) . The latter exhibit higher lipophilicity due to aromatic rings and methoxy/nitro groups, whereas the target’s hydroxyls enhance hydrophilicity.
  • The GLPBIO compound incorporates a pyran ring and additional hydroxyls, increasing molecular weight (383.35 vs. 221.21) and likely altering solubility.

Functional Group Diversity: Methazolamide Metabolites (e.g., MSG, MCG) feature thiadiazole rings and sulfur-containing groups, which are absent in the target compound. These groups may influence metabolic pathways or toxicity profiles. 3-AB and PJ-34 (dimethylamino or phenanthridinyl acetamides) are enzyme inhibitors, highlighting how acetamide positioning and adjacent substituents dictate biological activity.

Stereochemical Specificity :

  • Pharmacopeial compounds (e.g., 5g ) emphasize stereospecific acetamide substitution (e.g., (2S,3S,5S)-configurations), which can affect binding affinity and metabolic stability. The target compound’s stereochemistry, if defined, may similarly influence its properties .

Physicochemical and Stability Considerations

  • Solubility : The target compound’s hydroxyl-rich structure suggests high water solubility, whereas 3a (with methoxy and acetyl groups) and 3 (nitro-naphthofuran) are likely less soluble due to aromaticity.
  • Stability : The requirement for inert storage conditions contrasts with 3a and 3 , which lack explicit stability guidelines, implying greater sensitivity of the target compound to oxidation or hydrolysis.

Q & A

Q. What are the optimal synthetic routes for N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide, and how can reaction yields be improved?

Answer: The synthesis of polyhydroxy acetamide derivatives typically involves coupling hydroxyl-rich carbohydrates with acetylating agents. For example, similar compounds like N-acetyl-D-glucosamine are synthesized via regioselective acetylation of glucose derivatives under mild acidic conditions . To optimize yields:

  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
  • Employ catalytic methods , such as palladium-mediated coupling (used in analogous acetamide syntheses), to enhance efficiency .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation .
  • Purify using column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate:hexane) or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm acetamide (-NHCOCH3_3) and hydroxyl (-OH) proton signals. For example, the acetamide methyl group typically resonates at ~2.0 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolve crystal structures to determine stereochemistry, as done for related polyhydroxy acetamides .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., calculated for C8_8H15_{15}NO6_6: 221.09 g/mol) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

Answer:

  • HPLC with UV/Vis Detection : Use a C18 column and mobile phase (e.g., acetonitrile:water) to separate impurities. A validated method for N-(3-hydroxyphenyl)acetamide achieved 0.1% detection limits by diluting samples in acetonitrile/water mixtures .
  • LC-MS/MS : Identify trace metabolites or degradation products via fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and immobilized targets (e.g., carbohydrate-binding proteins) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_d) for interactions, as applied to structurally similar N-acetylglucosamine derivatives .
  • Molecular Dynamics Simulations : Model hydrogen-bonding networks between hydroxyl/acetamide groups and target active sites .

Q. What experimental strategies resolve contradictions in solubility or stability data across studies?

Answer:

  • Standardized Solubility Assays : Perform shake-flask methods at controlled pH (e.g., 7.4 for physiological relevance) and temperatures (25°C vs. 37°C) .
  • Stress Testing : Expose the compound to heat, light, or oxidative conditions (e.g., 40°C/75% RH for stability studies) and monitor degradation via HPLC .
  • Co-solvent Screening : Test solubility enhancers (e.g., cyclodextrins) if discrepancies arise from solvent polarity differences .

Q. How can metabolic pathways of this compound be elucidated in vitro?

Answer:

  • Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes to identify phase I metabolites (e.g., hydroxylation or deacetylation) .
  • Recombinant Enzyme Screening : Test CYP450 isoforms (e.g., CYP3A4) for involvement in metabolism using inhibitory controls .
  • High-Resolution Mass Spectrometry : Map metabolic transformations via accurate mass shifts (e.g., +16 Da for hydroxylation) .

Q. What crystallographic techniques reveal conformational flexibility in the compound’s structure?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve asymmetric units to compare dihedral angles between hydroxyl/acetamide groups. For example, related acetamides exhibit planar amide groups but variable ring conformations .
  • Variable-Temperature XRD : Analyze thermal motion parameters to assess dynamic flexibility in the tetrahydroxyhexanoyl backbone .

Methodological Notes

  • Key References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Drug Metabolism Letters) and authoritative databases (NIST, PubChem) .
  • Data Reproducibility : Detailed reaction conditions (solvent ratios, catalysts) and analytical parameters (HPLC gradients) are critical for replication .

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